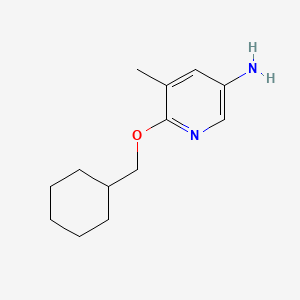

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is an organic compound that features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-methylpyridin-3-amine.

Cyclohexylmethoxy Substitution: The introduction of the cyclohexylmethoxy group can be achieved through a nucleophilic substitution reaction. This involves reacting 5-methylpyridin-3-amine with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate.

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Cyclohexylmethyl chloride in the presence of a base like potassium carbonate.

Major Products Formed:

Oxidation: Pyridine N-oxides.

Reduction: Reduced amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.

Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.

Biological Studies: The compound is investigated for its interactions with biological macromolecules, providing insights into its potential as a bioactive molecule.

Wirkmechanismus

The mechanism of action of 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites. The cyclohexylmethoxy group enhances its binding affinity and specificity, while the pyridine ring facilitates interactions with aromatic residues in the target protein.

Vergleich Mit ähnlichen Verbindungen

6-(Cyclohexylmethoxy)-2-(3’-chloroanilino) purine: This compound shares the cyclohexylmethoxy group but differs in the core structure, being a purine derivative.

2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine: Another similar compound with a pyrimidine core and cyclohexylmethoxy substitution.

Uniqueness: 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of a cyclohexylmethoxy group and a methyl group on the pyridine ring makes it a versatile scaffold for further chemical modifications and applications.

Biologische Aktivität

6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N1O1

- CAS Number : 1248601-77-5

This compound features a pyridine ring substituted with a cyclohexylmethoxy group and a methyl group, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, particularly enzymes and receptors.

- Enzyme Inhibition : It has been identified as a potential inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. The presence of the cyclohexylmethoxy group enhances binding affinity at the ATP-binding site, facilitating competitive inhibition .

- Receptor Interaction : The compound may also interact with various neurotransmitter receptors, which could contribute to its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have anticancer properties by inhibiting cancer cell proliferation through CDK inhibition .

- Neuroprotective Effects : Its interaction with neurotransmitter receptors may confer neuroprotective benefits, although specific mechanisms remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

| Substituent | Effect on Activity |

|---|---|

| Cyclohexylmethoxy | Enhances binding affinity to CDK2 |

| Methyl Group | Contributes to lipophilicity and stability |

| Alterations in chain length | Modifies potency and selectivity against CDKs |

The presence of the cyclohexyl group significantly increases the compound's potency compared to smaller alkyl groups .

Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

- In Vitro Studies : A study demonstrated that compounds with similar structures exhibited low micromolar potency against CDK2, with IC50 values ranging from 1 nM to 100 μM depending on the substituents present .

- Animal Models : In vivo studies using murine models indicated that administration of this compound led to reduced tumor growth rates, suggesting its potential as an antitumor agent.

- Comparative Analysis : Compared to other known CDK inhibitors, this compound showed improved selectivity for CDK2 over other kinases, highlighting its therapeutic potential in cancer treatment .

Eigenschaften

IUPAC Name |

6-(cyclohexylmethoxy)-5-methylpyridin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-10-7-12(14)8-15-13(10)16-9-11-5-3-2-4-6-11/h7-8,11H,2-6,9,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHTDOLQVLSZCFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OCC2CCCCC2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734396 |

Source

|

| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248601-77-5 |

Source

|

| Record name | 6-(Cyclohexylmethoxy)-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.